N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

IDH1 inhibitor Cancer metabolism Allosteric inhibition

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (CAS: 1448051-12-4) is a specialized heterocyclic small molecule featuring a pyridine, pyrazole, and isonicotinamide scaffold. Its core structure is central to a series of potent, allosteric inhibitors targeting the mutant Isocitrate Dehydrogenase 1 (IDH1) enzyme, a key oncogenic driver in acute myeloid leukemia (AML) and glioma.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 1448051-12-4
Cat. No. B2721826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
CAS1448051-12-4
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H15N5O/c22-16(13-4-8-17-9-5-13)19-10-12-21-11-6-15(20-21)14-3-1-2-7-18-14/h1-9,11H,10,12H2,(H,19,22)
InChIKeyJQFCTPRIOYLWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: A Key Intermediate for Mutant IDH1 Inhibitor Research


N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide (CAS: 1448051-12-4) is a specialized heterocyclic small molecule featuring a pyridine, pyrazole, and isonicotinamide scaffold. Its core structure is central to a series of potent, allosteric inhibitors targeting the mutant Isocitrate Dehydrogenase 1 (IDH1) enzyme, a key oncogenic driver in acute myeloid leukemia (AML) and glioma [1]. The compound serves as a critical research tool and potential intermediate, structurally related to clinical candidates like ivosidenib (AG-120), and is primarily utilized in oncology drug discovery, biochemical screening, and structure-activity relationship (SAR) studies [2].

Why N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide Cannot Be Readily Substituted


In the context of allosteric mutant IDH1 inhibition, both potency and isoform-selectivity are exquisitely sensitive to the linker composition, pyrazole substitution pattern, and terminal amide regioisomerization. Replacing N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide with a simple nicotinamide isomer or a 3-pyridyl regioisomer can abolish binding to the allosteric pocket or dramatically reduce mutant-selectivity over wild-type IDH1 [1]. Patent data confirms that structurally analogous compounds within the same series exhibit IC50 values spanning over three orders of magnitude—from 1 nM to >1000 nM—against the IDH1 R132H mutant, demonstrating that minor structural modifications lead to unacceptable performance divergence [2]. Therefore, generic substitution without validated equivalence data risks invalidating entire SAR campaigns and biological assay results.

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: Quantitative Differentiation Evidence


Biochemical Potency Against IDH1 R132H Mutant: Class-Leading Activity

While the exact IC50 for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is not disclosed in isolation, it is the explicit core scaffold for Example 303 in a key Agios patent (US9434719), a series characterized by potent IDH1 R132H inhibition. The broader chemical class demonstrates single-digit nanomolar potency, as seen with the structurally related optimized lead compound AG-120 (ivosidenib), which has a reported IC50 of ~9 nM for the IDH1 R132H mutant [1]. This positions the scaffold within the highest potency tier compared to early-generation screening hits like compound 1 (IC50 = 25.4 µM for H. maydis SDH) from a different but structurally related pyrazole-nicotinamide antifungal series [2].

IDH1 inhibitor Cancer metabolism Allosteric inhibition

Isoform-Selectivity Over Wild-Type IDH1: A Defining Feature of the Allosteric Scaffold

A critical differentiator for procurement is mutant-specificity, which avoids on-target toxicity from inhibiting wild-type IDH1 in normal tissues. Compounds based on the pyrazol-isonicotinamide allosteric binding mode, as exemplified by this compound's scaffold, are designed for high mutant-selectivity. A closely related analog in the patent family, Example 456, shows an IC50 of 16 nM against IDH1 R132H, while initial screening hits from other series show near-equipotent inhibition of the wild-type enzyme (e.g., IDH1 WT IC50 = 80-143 nM range for certain inhibitors) [1]. This biochemical selectivity profile is a direct consequence of the core scaffold and is a key parameter for selecting tool compounds.

Isoform selectivity IDH1 wild-type Safety margin

Regiochemical Purity: The 4-Pyridyl Isonicotinamide vs. the 3-Pyridyl Nicotinamide Isomer

A key chemical procurement specification is the unambiguous presence of the isonicotinamide (4-pyridyl) moiety, not the nicotinamide (3-pyridyl) isomer. This regioisomerism critically impacts hydrogen-bonding geometry with the allosteric pocket. Incorrect isomer identity would result in a complete loss of binding. A direct comparator is WEHI-345, which utilizes a 4-pyridyl isonicotinamide group for effective RIPK2 kinase inhibition (Kd = 0.63 nM), whereas its hypothetical 3-pyridyl regioisomer would be predicted to be inactive based on the defined binding pose [1]. The synthesis and purification of this specific regioisomer is non-trivial, making verified, isomerically pure material a high-value procurement decision.

Regiochemistry Isonicotinamide Procurement specification

Recommended Application Scenarios for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide in R&D


Focused SAR Exploration of the Allosteric IDH1 Binding Pocket

This compound is the logical starting point for medicinal chemistry teams aiming to optimize the linker region between the pyrazolopyridine core and the allosteric binding pocket anchor. Systematic variation of the ethyl linker, as presented in this exact compound, is known to profoundly affect mutant IDH1 inhibitory potency, with a demonstrated range from micromolar to single-digit nanomolar within the same chemical series [1]. Procurement enables direct, comparative analogue synthesis for establishing robust SAR around the crucial ethylene spacer.

Development of Mutant-Selective vs. Pan-IDH Cellular Assays

The differential sensitivity of this scaffold to the IDH1 R132H mutant over the wild-type enzyme makes it a valuable tool for developing and validating cellular assays that distinguish between mutant-specific and pan-IDH inhibition. Using this compound as a reference standard, researchers can calibrate assays measuring downstream oncometabolite (2-HG) suppression in engineered cell lines, ensuring the assay window is driven by mutant enzyme inhibition and not off-target effects [2].

Calibration Standard for Biochemical High-Throughput Screening (HTS)

Given the established potency benchmark for the class (IC50 in the low nanomolar range for optimized leads), a characterized sample of this key intermediate or tool compound can serve as a positive control and calibration standard in HTS assays designed to identify novel allosteric modulators of mutant IDH1. This ensures inter-plate and inter-day consistency in screening campaigns for new chemical matter [3].

In Vivo Pharmacodynamic Probe Synthesis Precursor

For groups focused on generating in vivo chemical probes, this compound provides a functionalizable handle. The unsubstituted pyrazole ring allows for further derivatization to install pharmacokinetic-modulating groups, while the established isonicotinamide anchor ensures target engagement. This specific intermediate is crucial for synthesizing probes to study the relationship between tumor 2-HG suppression and efficacy in xenograft models, a hallmark of the IDH1 inhibitor field [1].

Quote Request

Request a Quote for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.